![molecular formula C20H21BrN2O2S B4686746 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide](/img/structure/B4686746.png)
3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide
Overview
Description
3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide involves the inhibition of enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of certain kinases and tyrosine phosphatases, which play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The compound has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide in lab experiments include its potential as a new drug candidate and its ability to inhibit enzymes and receptors involved in various biological processes. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide. One direction is the development of new drug candidates based on the compound's ability to inhibit enzymes and receptors. Another direction is the study of the compound's effects on different types of cancer cells and tissues. Additionally, the compound's potential as a treatment for other diseases such as inflammation and oxidative stress should also be explored.
Scientific Research Applications
The compound has shown potential in scientific research due to its ability to inhibit the activity of certain enzymes and receptors. It has been studied for its potential use in cancer treatment, as well as in the development of new drugs for various diseases.
properties
IUPAC Name |
(E)-3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-14(2)7-8-25-19-6-5-17(21)11-15(19)10-16(12-22)20(24)23-13-18-4-3-9-26-18/h3-6,9-11,14H,7-8,13H2,1-2H3,(H,23,24)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTXUWMVDJWGBT-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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